3-(3,5-Di-tert-butylphenyl)propanoic acid

Description

Hindered phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with bulky alkyl groups, typically at the ortho positions relative to the hydroxyl group. This steric hindrance imparted by the bulky substituents, most commonly tert-butyl groups, confers unique chemical properties to the molecule. The primary and most widely recognized function of hindered phenols is their potent antioxidant activity. The steric bulk around the hydroxyl group enhances the stability of the phenoxyl radical that is formed upon scavenging a free radical, thereby preventing it from participating in further undesirable reactions. This ability to interrupt radical chain reactions makes them invaluable as stabilizers in a wide array of materials, including plastics, lubricants, and elastomers, protecting them from oxidative degradation. chemicalbook.com

The functional versatility of hindered phenols extends beyond their antioxidant capabilities. They serve as pivotal building blocks in the synthesis of more complex molecules with tailored properties. The phenolic hydroxyl group can be readily derivatized, allowing for the incorporation of the hindered phenol moiety into larger molecular architectures. This has led to the development of multifunctional additives and specialized polymers with enhanced thermal stability and longevity. The study of hindered phenols continues to be an active area of research, with ongoing efforts to develop new derivatives with improved efficacy and broader applicability.

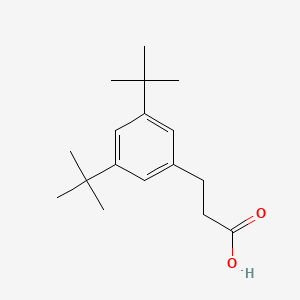

The compound 3-(3,5-Di-tert-butylphenyl)propanoic acid, with the CAS number 42288-01-7, is a notable member of the hindered phenolic acid derivative family. lookchem.com Its molecular structure consists of a benzene (B151609) ring substituted with two tert-butyl groups at the 3 and 5 positions, and a propanoic acid side chain at the 1 position.

| Property | Value |

| Molecular Formula | C17H26O2 |

| Molecular Weight | 262.39 g/mol |

| Melting Point | 103-108 °C |

| LogP | 4.29880 |

Table 1: Physicochemical Properties of this compound lookchem.com

A significant portion of the available research focuses on its hydroxylated analog, 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid, which is a potent antioxidant. chemicalbook.com This hydroxylated derivative is extensively used as a stabilizer in various industrial applications. The presence of the hydroxyl group at the 4-position is crucial for the radical-scavenging activity characteristic of hindered phenolic antioxidants.

The non-hydroxylated form, this compound, serves as an important chemical intermediate and a reference compound in the study of hindered phenolic derivatives. Its research significance lies in its potential as a precursor for the synthesis of novel functional molecules. The propanoic acid group provides a reactive handle for further chemical modifications, such as esterification or amidation, allowing for its integration into larger systems. While it lacks the intrinsic antioxidant capacity of its hydroxylated counterpart, its stable, sterically hindered phenyl backbone is a desirable feature in the design of new materials and specialty chemicals.

The academic exploration of this compound and its derivatives is multifaceted. A primary research trajectory involves its use in synthetic chemistry as a building block. For instance, its methyl ester, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is a key intermediate in the synthesis of larger, more complex antioxidants like pentaerythrityl tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate). chemicalbook.comgoogle.com The synthesis of this methyl ester can be achieved through a Michael addition reaction between 2,6-di-tert-butyl phenol and methyl acrylate (B77674). google.com

Further research delves into the modification of the propanoic acid side chain to create esters that possess dual functionality, acting as both antioxidants and lubricants. chemicalbook.com These modified esters are of particular interest in the formulation of high-performance lubricating oils and cutting compounds. chemicalbook.com The European Food Safety Authority (EFSA) has also evaluated the safety of esters derived from 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid for use in food contact materials, highlighting the regulatory and applied aspects of research in this area. europa.eu

Future research is likely to continue exploring the synthetic utility of this compound and its hydroxylated analog. The development of novel derivatives with tailored properties for specific applications remains a key objective. This includes the design of new polymer additives, functional fluids, and potentially, molecules with applications in medicinal chemistry, leveraging the unique steric and electronic properties of the 3,5-di-tert-butylphenyl moiety.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-ditert-butylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-16(2,3)13-9-12(7-8-15(18)19)10-14(11-13)17(4,5)6/h9-11H,7-8H2,1-6H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYBGPKEFLHQFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)CCC(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598156 | |

| Record name | 3-(3,5-Di-tert-butylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42288-01-7 | |

| Record name | 3-(3,5-Di-tert-butylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Pathways for 3 3,5 Di Tert Butylphenyl Propanoic Acid

Established Synthetic Routes for Core Structure Formation

The creation of the 3-(3,5-di-tert-butylphenyl)propanoic acid structure is primarily achieved through a two-step process: the formation of an ester intermediate followed by its hydrolysis to the final acid.

Michael Addition Approaches from Phenolic Precursors

A common and effective method for constructing the carbon skeleton of the target molecule involves the Michael addition reaction. This reaction typically utilizes a phenolic precursor, which, upon activation, acts as a nucleophile that attacks an α,β-unsaturated carbonyl compound.

While specific literature for the direct synthesis of this compound via this route is not abundant, the synthesis of its hydroxylated analog, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, is well-documented and provides a strong model. In this analogous synthesis, 2,6-di-tert-butylphenol (B90309) is used as the phenolic precursor. wikipedia.orgnih.govgoogle.com The reaction proceeds via a base-catalyzed Michael addition of the phenoxide to an acrylate (B77674) ester, such as methyl acrylate. wikipedia.orgnih.govgoogle.com This reaction forms the corresponding methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate intermediate. nih.govgoogle.com

Extrapolating from this, a plausible route to this compound would involve the use of 3,5-di-tert-butylphenol (B75145) as the starting phenolic precursor. The reaction would similarly proceed via a base-catalyzed Michael addition to an acrylate ester.

Hydrolytic Cleavage of Ester Intermediates in Synthesis

The final step in the synthesis of this compound from its ester intermediate is a hydrolytic cleavage. This reaction can be carried out under either acidic or basic conditions.

Basic hydrolysis, also known as saponification, is a widely used method. It involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. This process is generally irreversible and results in the formation of the carboxylate salt of the desired acid. Subsequent acidification of the reaction mixture then yields the final this compound.

Acid-catalyzed hydrolysis, on the other hand, is a reversible process. It requires heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, with an excess of water to drive the equilibrium towards the formation of the carboxylic acid and the corresponding alcohol.

Alternative Chemical Transformations for Acid Synthesis

Beyond the Michael addition and subsequent hydrolysis, other synthetic strategies can be envisioned for the preparation of this compound. These alternative routes could offer advantages in terms of starting material availability, reaction efficiency, or functional group tolerance.

One potential alternative is the Friedel-Crafts acylation of 1,3-di-tert-butylbenzene (B94130) with a succinic anhydride (B1165640) derivative. This would introduce a four-carbon chain onto the aromatic ring. Subsequent reduction of the resulting keto-acid would then yield the desired propanoic acid side chain. vedantu.comkhanacademy.org

Another plausible approach is the Heck reaction . This palladium-catalyzed cross-coupling reaction could potentially be employed to couple a halo-substituted 1,3-di-tert-butylbenzene (e.g., 1-bromo-3,5-di-tert-butylbenzene) with an acrylic acid derivative. odinity.commdpi.comnih.gov This would directly form the carbon-carbon bond between the aromatic ring and the propanoic acid side chain.

Catalysis and Reaction Kinetics in this compound Production

The efficiency and selectivity of the synthesis of this compound are heavily influenced by the choice of catalyst and the control of reaction parameters.

Base-Catalyzed Mechanistic Considerations

In the context of the Michael addition route, base catalysis is crucial for the deprotonation of the phenolic precursor, generating the nucleophilic phenoxide ion. Common bases used for this purpose include alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide) and alkoxides (e.g., sodium methoxide). wikipedia.orggoogle.com

The mechanism involves the attack of the phenoxide ion on the β-carbon of the acrylate ester, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final ester product. The choice of base can influence the reaction rate and the formation of potential side products.

For the synthesis of the hydroxylated analog, studies have shown that the catalytic activity of potassium 2,6-di-tert-butylphenoxide is dependent on its method of preparation, which influences its monomeric or dimeric form. researchgate.netresearchgate.net The monomeric form has been found to be more active. researchgate.netresearchgate.net

Influence of Reaction Parameters on Yield and Purity

The yield and purity of this compound and its intermediates are sensitive to various reaction parameters.

Temperature: The reaction temperature plays a critical role in both the Michael addition and the hydrolysis steps. In the synthesis of the analogous methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, the reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate. chemicalbook.com However, excessively high temperatures can lead to side reactions and decomposition of the product.

Solvent: The choice of solvent can significantly impact the reaction. In the base-catalyzed alkylation of 2,6-di-tert-butylphenol with methyl acrylate, the use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) has been shown to give good yields of the corresponding ester. nih.govresearchgate.net

Reactant Stoichiometry: The molar ratio of the reactants is another important factor. An excess of one reactant may be used to drive the reaction to completion, but this can also complicate the purification process.

Catalyst Concentration: The concentration of the catalyst must be optimized to achieve a desirable reaction rate without promoting unwanted side reactions.

Table 1: Summary of Synthetic Parameters for the Analogous 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic Acid Synthesis

| Step | Reagents | Catalyst | Solvent | Temperature | Yield | Purity | Reference |

| Michael Addition | 2,6-Di-tert-butylphenol, Methyl acrylate | Sodium methoxide | - | 70-90°C | 99% | 99.5% | chemicalbook.com |

| Michael Addition | 2,6-Di-tert-butylphenol, Methyl acrylate | Potassium 2,6-di-tert-butylphenoxide | - | Elevated | Up to 98% | - | lpnu.ua |

| Michael Addition | 2,6-Di-tert-butylphenol, Methyl acrylate | Basic conditions | Dimethyl sulfoxide | - | - | - | nih.gov |

While the data in the table above pertains to the hydroxylated analog, it provides valuable insights into the reaction conditions that are likely to be effective for the synthesis of this compound. Further optimization of these parameters for the specific non-hydroxylated target compound would be necessary to achieve high yields and purity.

Advancements in Sustainable Synthesis of this compound Remain an Area for Future Research

Despite the growing importance of green chemistry in the synthesis of chemical compounds, detailed research into sustainable methodologies for the production of this compound is not yet publicly available. A comprehensive review of current scientific literature and chemical databases reveals a significant information gap regarding established synthetic pathways for this specific molecule, let alone the application of green chemistry principles to its production.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles include the use of renewable feedstocks, the reduction of waste, the use of less hazardous chemicals, and the design of energy-efficient processes. In the context of synthesizing this compound, a green approach would ideally involve:

High Atom Economy: A synthetic route that maximizes the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more benign alternatives.

Catalytic Reactions: Employing catalysts to reduce the amount of reagents needed and to enable reactions to occur under milder conditions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Waste Prevention: Designing synthetic pathways that produce minimal or no waste.

Without established synthetic data for this compound, a detailed analysis of its sustainable synthesis is not possible. Future research is needed to first establish reliable and efficient synthetic methodologies for this compound. Subsequently, these methods can be evaluated and optimized according to the principles of green chemistry to develop more environmentally friendly and sustainable production processes.

Further investigation into the synthesis of this compound could explore potential pathways such as the hydrogenation of a corresponding cinnamic acid derivative or the functionalization of a pre-existing 3,5-di-tert-butylphenyl precursor. The development of such routes would be the first step towards applying green chemistry principles and creating a truly sustainable synthesis.

Chemical Reactivity and Mechanistic Investigations of 3 3,5 Di Tert Butylphenyl Propanoic Acid

Oxidative Processes and Antioxidant Mechanisms

The antioxidant capability of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid and its derivatives is central to their industrial importance. This activity stems directly from the unique properties of the hindered phenolic structure.

Phenolic Hydroxyl Group as a Radical Scavenger

The core of the antioxidant mechanism lies in the ability of the sterically hindered phenolic hydroxyl (-OH) group to act as a potent radical scavenger. In the process of oxidative degradation, highly reactive free radicals, particularly peroxyl radicals (ROO•), are formed and propagate chain reactions that break down polymer chains. researchgate.net The phenolic hydroxyl group can donate its hydrogen atom to these unstable radicals, effectively neutralizing them. This process is illustrated in the following reaction:

ROO• + Ar-OH → ROOH + Ar-O•

In this reaction, Ar-OH represents the hindered phenolic compound. The resulting phenoxyl radical (Ar-O•) is significantly stabilized by resonance within the aromatic ring and by the bulky tert-butyl groups at the ortho positions. These bulky groups sterically hinder the radical, preventing it from participating in further chain-propagating reactions and ensuring it is a stable, non-reactive species. This hydrogen atom donation terminates the free-radical chain reaction, thereby inhibiting oxidative damage.

Role in Thermal-Oxidative Degradation Inhibition in Polymer Matrices

In polymer matrices, 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid itself, and more commonly its ester derivatives, play a critical role in preventing thermal-oxidative degradation. basf.us During processing at high temperatures (such as extrusion and molding) and during the service life of a polymer product, exposure to heat and oxygen generates free radicals that lead to the degradation of the material. basf.uswikipedia.org This degradation manifests as a loss of mechanical properties, discoloration, and reduced lifespan.

The incorporation of antioxidants derived from this acid into polymers like polyethylene (B3416737), polypropylene (B1209903), PVC, and elastomers provides protection by interrupting the degradation cycle. basf.us As primary antioxidants, they function via the radical-scavenging mechanism described above, effectively extending the material's stability and performance. basf.usbasf.com The ester derivatives are particularly valued for their low volatility and high compatibility with polymer matrices, which prevents them from leaching out during high-temperature processing. wikipedia.org

Esterification and Transesterification Reactions with Polyols and Alcohols

To enhance molecular weight, improve compatibility with polymer matrices, and reduce volatility, 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid is frequently converted into complex esters. This is typically achieved through esterification or transesterification reactions with various alcohols and polyols.

Formation of Complex Esters (e.g., with Pentaerythritol (B129877), Hexamethylene Diisocyanate, Octadecanol)

The most significant industrial application of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid is its use as a building block for large, multifunctional antioxidant molecules. This is primarily achieved by reacting its methyl ester derivative with polyols. researchgate.net

Pentaerythritol: The transesterification reaction with pentaerythritol is one of the most common, yielding Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate). taylorfrancis.com This large molecule, commercially known as Irganox 1010, is a highly effective and widely used antioxidant due to its high molecular weight and the presence of four radical-scavenging phenolic groups per molecule. basf.usfda.gov

Octadecanol: Esterification with octadecanol (a long-chain fatty alcohol) produces Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, known commercially as Irganox 1076. wikipedia.orgbasf.com The long octadecyl tail enhances its compatibility with polyolefins and reduces its volatility, making it an excellent stabilizer for plastics like polyethylene and polypropylene. wikipedia.orgtri-iso.com

Hexamethylene Glycol: Reaction with 1,6-hexanediol (B165255) (hexamethylene glycol) results in Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate], marketed as Irganox 259. nih.gov This difunctional antioxidant provides two hindered phenol (B47542) groups connected by a flexible hexamethylene spacer.

The table below summarizes these important complex esters.

| Reactant Alcohol/Polyol | Resulting Complex Ester | Common Trade Name |

| Pentaerythritol | Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | Irganox 1010 |

| Octadecanol | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Irganox 1076 |

| 1,6-Hexanediol | Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | Irganox 259 |

Reaction Kinetics and Equilibrium Studies of Esterification Processes

Esterification and transesterification are reversible reactions, and their kinetics are influenced by several factors to drive the reaction toward the desired ester product. ncsu.edumdpi.com The production of complex esters like Irganox 1010 from the methyl ester of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid and pentaerythritol serves as a key example. taylorfrancis.com

This transesterification is a stepwise process where the four hydroxyl groups of pentaerythritol react sequentially. researchgate.nettaylorfrancis.com Key factors influencing the reaction kinetics include:

Temperature: Higher temperatures are required to drive the reaction forward, typically in the range of 100-140°C or higher. taylorfrancis.com However, excessively high temperatures can lead to side reactions like oxidation and degradation, complicating the purification of the final product. taylorfrancis.com

Catalyst: These reactions are generally carried out in the presence of a catalyst. Basic catalysts such as sodium methoxide, potassium tert-butoxide, or sodium and potassium hydroxides are commonly used to facilitate the transesterification process. researchgate.netgoogle.com

Removal of Byproducts: To shift the equilibrium toward the product side, the more volatile alcohol byproduct (methanol in the case of transesterification) is typically removed from the reaction mixture, often by distillation under reduced pressure. google.com

Reactant Molar Ratio: The ratio of the alcohol to the carboxylic acid or its ester can be adjusted to maximize the conversion of the limiting reactant. mdpi.com

During the course of the reaction, a significant increase in the viscosity of the reaction mixture is often observed, which can negatively impact the process. taylorfrancis.com

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a key site of reactivity for 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid. The most commercially significant transformation of this functionality is its conversion into esters, as detailed in the preceding sections. This esterification is the foundational reaction for producing high-performance, high molecular weight antioxidants that are vital to the polymer industry. europa.eu By converting the polar carboxylic acid into a non-polar ester group, the resulting molecules gain the necessary compatibility and permanence to function effectively within polymer matrices. wikipedia.org

Mechanistic Studies of Degradation and Transformation Pathways

Information regarding the biotransformation and metabolite identification of 3-(3,5-di-tert-butylphenyl)propanoic acid in environmental contexts is scarce. Scientific literature does not provide significant data on the specific microorganisms capable of degrading this compound or the metabolic pathways involved. The presence of two bulky tert-butyl groups on the phenyl ring may present steric hindrance to microbial enzymes, potentially limiting the rate and extent of biodegradation. Consequently, the persistence of this compound in various environmental compartments and its potential for bioaccumulation are not well understood. Further research is necessary to elucidate its biotransformation pathways and identify any resulting metabolites to fully assess its environmental fate and potential ecological impact.

Structural Modification, Derivatives, and Analogues of 3 3,5 Di Tert Butylphenyl Propanoic Acid

Design and Synthesis of Functionalized Ester Derivatives for Advanced Materials

The esterification of 3-(3,5-Di-tert-butylphenyl)propanoic acid with various alcohols is a primary strategy for developing high-performance additives for materials science. By altering the alcohol moiety, properties such as molecular weight, volatility, solubility, and compatibility with polymer matrices can be precisely controlled. This allows for the creation of stabilizers and antioxidants suited for demanding processing conditions and specific end-use applications.

Octadecyl Esters and their Steric and Compatibilizing Effects

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is a widely utilized hindered phenolic antioxidant in the polymer industry. wikipedia.org The synthesis typically involves a base-catalyzed Michael addition of methyl acrylate (B77674) to 2,6-di-tert-butylphenol (B90309), followed by high-temperature transesterification with stearyl alcohol (octadecanol). wikipedia.org

The molecule's efficacy stems from its dual-component structure. The 3,5-di-tert-butyl-4-hydroxyphenyl group provides the antioxidant function, while the long, linear C18 alkyl chain (octadecyl or stearyl tail) imparts critical physical properties. wikipedia.org This long tail introduces significant steric bulk and enhances the molecule's compatibility with nonpolar polymer matrices, particularly polyolefins like polyethylene (B3416737) and polypropylene (B1209903). wikipedia.orgoecd.org A key advantage of this high molecular weight and long alkyl chain is its significantly reduced volatility compared to simpler phenolic antioxidants like butylated hydroxytoluene (BHT). wikipedia.org This low volatility is crucial for maintaining its presence and protective function within the polymer during high-temperature processing steps such as extrusion and molding, where temperatures can range from 150-320 °C. wikipedia.org It is approved for use in food contact materials, such as plastic packaging. wikipedia.org

| Property | Description | Reference |

| Common Name | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate; Antioxidant 1076 | wikipedia.org |

| Key Structural Features | Hindered phenol (B47542) antioxidant head; Long (C18) alkyl tail. | wikipedia.org |

| Steric Effects | The two tert-butyl groups shield the phenolic hydroxyl, enhancing stability. The octadecyl tail contributes to the overall size and influences interactions. | wikipedia.org |

| Compatibilizing Effects | The long, nonpolar stearyl tail improves solubility and compatibility with various organic substrates, including plastics, synthetic fibers, elastomers, and oils. wikipedia.orgoecd.org | |

| Primary Function | Non-discoloring stabilizer that protects materials against thermo-oxidative degradation by inhibiting radical-mediated processes. oecd.org | |

| Key Advantage | Low volatility ensures it remains in the polymer during high-temperature processing. wikipedia.org |

Pentaerythritol (B129877) Tetrakis-Derivatives as Multi-Functional Stabilizers

Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) is a high-performance, multi-functional antioxidant. wikipedia.org Its structure features four identical hindered phenol propionate (B1217596) arms attached to a central pentaerythritol core. wikipedia.org This tetra-functional design makes it an exceptionally efficient heat stabilizer and primary antioxidant for polymers. wikipedia.orgchemicalbook.com

The synthesis is achieved through the transesterification of a methyl ester of the parent acid with pentaerythritol, often in the presence of a basic catalyst. wikipedia.orgresearchgate.net The resulting molecule has a high molecular weight (1177.655 g·mol−1) and a symmetrical, sterically hindered structure. wikipedia.org This architecture is key to its primary advantage: extremely low volatility. wikipedia.org Linking four antioxidant moieties into a single, large molecule drastically reduces its tendency to evaporate during the high-temperature processing and molding of plastics. wikipedia.org

This derivative is widely used to enhance the oxidative resistance of polymers such as polyethylene (PE), polypropylene (PP), polyvinyl chloride (PVC), and polyethylene terephthalate (B1205515) (PET), particularly in materials intended for food packaging. chemicalbook.com Its multi-functional nature, providing four active sites per molecule, allows it to offer robust protection against degradation, thereby extending the service life of the material. wikipedia.orgchemicalbook.com

| Characteristic | Description | Reference |

| Chemical Name | 2,2-Bis({[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}methyl)propane-1,3-diyl bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate] | wikipedia.org |

| Common Name | Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate); Antioxidant 1010 | wikipedia.org |

| Molecular Structure | A central pentaerythritol core bonded to four 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate arms. wikipedia.org | |

| Functionality | Acts as a primary antioxidant and heat stabilizer. wikipedia.orgchemicalbook.com | |

| Key Properties | High molecular weight, very low volatility, high antioxidant efficiency due to four functional groups per molecule. wikipedia.org | |

| Applications | Stabilization of polyolefins (PP, PE), PVC, PET, and other polymers, especially in food contact applications. wikipedia.orgchemicalbook.com |

Hexamethylene Bis-Derivatives and Their Structural Characteristics

Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] is a bifunctional hindered phenolic antioxidant. Its defining structural feature is the presence of two 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate units linked at their ester ends by a flexible six-carbon hexamethylene chain. nih.gov This dimeric structure provides a high molecular weight (638.9 g/mol ) and, consequently, low volatility, making it an effective stabilizer for polymers and plastics during heat-intensive processing. nih.gov

The molecule functions as a classic hindered phenolic antioxidant, where the phenolic groups act as radical scavengers to prevent oxidative degradation caused by heat and oxygen. The hexamethylene spacer provides flexibility and influences the molecule's physical properties, such as its melting point (104-108°C) and solubility in various substrates. This derivative is used to protect polymers from degradation, thereby preserving their mechanical properties and extending their lifespan.

| Property | Value / Description | Reference |

| IUPAC Name | 6-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]hexyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | nih.gov |

| Molecular Formula | C₄₀H₆₂O₆ | chemspider.com |

| Molecular Weight | 638.9 g/mol | nih.gov |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 104-108°C | |

| Function | Hindered phenolic antioxidant for polymers and plastics. | |

| Structural Features | Two terminal hindered phenol groups connected by a C6 alkane diester bridge. | nih.gov |

Esters with Branched and Linear Alcohols for Specific Applications

Ester derivatives of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid can be synthesized using a mix of C13-C15 branched and linear long-chain alcohols. europa.euontosight.ai This approach creates a group of antioxidant compounds rather than a single molecule, with the variation in the alkyl chain's length and branching pattern contributing to a diversity of physical properties. ontosight.ai

These esters are primarily employed as antioxidants and stabilizers in plastics, rubber, and other polymeric materials. ontosight.ai The specific structure of the alcohol component is chosen to optimize performance in a given application. For instance, the degree of branching can affect the ester's viscosity, melting point, and, crucially, its compatibility with different polymer backbones or lubricant bases. ontosight.aichemicalbook.com

These tailored properties make them suitable for specific applications, including use as additives in polyolefins intended for food contact materials and as components in lubricating oils where they provide a dual function of antioxidation and lubrication. europa.euchemicalbook.com The ability to fine-tune the physical characteristics of the antioxidant by selecting specific linear or branched alcohols allows for the creation of additives that meet the precise requirements of advanced material formulations. ontosight.ai

Hybrid Molecules Incorporating Heterocyclic Moieties for Enhanced Bioactivity

A modern approach in medicinal chemistry and material science involves the creation of hybrid molecules that combine the known antioxidant scaffold of a hindered phenol with various heterocyclic moieties. researchgate.net The rationale behind this strategy is to design multifunctional compounds that possess the established radical-scavenging ability of the phenol group while gaining new or enhanced biological activities conferred by the heterocyclic ring. researchgate.net Heterocyclic compounds are well-known for a wide range of biological activities, including antimicrobial and anti-inflammatory properties. nih.govekb.eg

Research has demonstrated that combining the 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid structure with heterocycles like 1,3,4-oxadiazoles can lead to new molecules with antioxidant activity superior to that of standard antioxidants like 4-methyl-2,6-di-tert-butylphenol (BHT). researchgate.net The synthesis of these hybrids often starts with the conversion of the parent acid into a more reactive intermediate, such as an acid hydrazide. This intermediate can then undergo cyclization reactions with various reagents to form the desired heterocyclic ring system. researchgate.net

For example, derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid, a structurally related compound, have been conjugated with amino acids like L-proline to create novel molecules. nih.gov These hybrids have been shown to exhibit not only antioxidant effects but also potent anti-inflammatory and plasma lipid-lowering properties, demonstrating the success of this molecular hybridization strategy in generating compounds with a pluripotent biological profile. nih.gov

Rational Design of Novel Analogues based on Structure-Reactivity Relationships

The rational design of new analogues of this compound is grounded in understanding the relationship between molecular structure and antioxidant reactivity. mdpi.com The antioxidant mechanism of hindered phenols involves the donation of the hydrogen atom from the hydroxyl group to neutralize free radicals. The efficiency of this process is governed by the O-H bond dissociation energy (BDE). mdpi.com A lower BDE facilitates easier hydrogen donation and thus higher antioxidant activity.

Computational chemistry plays a vital role in this design process. Quantum-chemical calculations are used to predict properties like BDE, formation enthalpies, and the stability of the resulting phenoxyl radical for novel, yet-to-be-synthesized structures. researchgate.net For instance, studies have shown that the presence of electron-donating tert-butyl groups at the ortho positions of the phenol ring lowers the O-H BDE and stabilizes the subsequent radical through inductive and hyperconjugative effects, which explains their high efficacy. mdpi.com

This knowledge is used to guide the synthesis of new analogues. Modifications can include:

Altering Ester Groups: As seen with the tert-butyl ester of the parent acid, which showed anomalously high antioxidative efficacy in one study. researchgate.net

Introducing Other Functional Groups: The addition of an acetylamido group to a related structure was found to alter its electronic properties and enhance its antioxidant capacity to a level comparable to tocopherol. taylorfrancis.com

Hybridization with Other Scaffolds: Combining the hindered phenol moiety with other molecular frameworks, such as flavonoids, is another rational design strategy to create novel analogues that merge the properties of both parent structures, potentially leading to new antioxidant and DNA-binding activities. mdpi.com

By systematically modifying the parent structure and evaluating the impact on its chemical and biological properties, researchers can develop a clear set of structure-reactivity rules to guide the creation of next-generation antioxidants with superior performance. mdpi.comresearchgate.net

Advanced Analytical and Spectroscopic Characterization in Research of 3 3,5 Di Tert Butylphenyl Propanoic Acid

Chromatographic Techniques for High-Resolution Analysis

Chromatographic methods coupled with mass spectrometry are paramount for separating 3-(3,5-Di-tert-butylphenyl)propanoic acid from complex matrices and identifying its related transformation products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Degradation Products and Environmental Fate

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for studying the volatile and semi-volatile degradation products of sterically hindered phenolic compounds like this compound. The environmental fate of this class of compounds is of significant interest, as they are related to widely used synthetic phenolic antioxidants (SPAs). nih.govbohrium.com When subjected to environmental stressors such as UV radiation, heat, or microbial action, larger parent molecules can break down into smaller, more mobile compounds.

Research on related hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), demonstrates that common degradation pathways involve oxidation and cleavage of the bulky tert-butyl groups. nih.gov GC-MS analysis of environmental water samples has successfully identified metabolites of BHT, including 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) (BHT-CHO) and 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH). nih.gov For propanoic acid derivatives, degradation can lead to the formation of related phenols and aldehydes. For instance, the degradation of octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (a larger ester derivative) has been shown to produce compounds like 2,4-di-tert-butylphenol. researchgate.net

To enhance the volatility required for GC analysis, polar functional groups like the carboxylic acid in the target molecule are often derivatized, for example, through silylation using agents like N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA). nih.gov This process replaces the acidic proton with a less polar silyl (B83357) group, improving chromatographic peak shape and thermal stability. The subsequent mass spectrometry analysis provides distinct fragmentation patterns, allowing for the confident identification of these degradation products in complex environmental samples. nih.govmatec-conferences.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Metabolite Profiling

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for analyzing non-volatile compounds like this compound in intricate biological and environmental matrices. scripps.edunih.gov This method excels in metabolite profiling, which aims to identify and quantify the products of metabolic processes within an organism. core.ac.uk

A structurally similar and highly relevant compound, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (also known as fenozan acid), has been identified as a major urinary biomarker for human exposure to a class of propionate-based antioxidants. This indicates that larger, more complex antioxidant molecules are metabolized in the body, converging to this common propanoic acid structure. LC-MS/MS is the analytical tool of choice for detecting such metabolites in biological fluids like urine and plasma. mdpi.com

In a typical LC-MS/MS workflow, the sample is first separated using a high-performance liquid chromatography (HPLC) system, often employing a C18 reversed-phase column. nih.gov The eluent is then introduced into a mass spectrometer. The first stage (MS1) isolates the parent ion of the target molecule based on its mass-to-charge ratio (m/z). This isolated ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). This process of precursor-to-product ion transition provides a highly specific and sensitive signature for the analyte, enabling its detection even at very low concentrations in complex mixtures like wastewater or biological extracts. scripps.edumdpi.comresearchgate.net

Spectroscopic Methods for In-depth Structural Elucidation and Mechanistic Probes

Spectroscopic techniques are essential for the fundamental characterization of this compound, providing detailed information about its atomic connectivity, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the carbon-hydrogen framework of an organic molecule. Through ¹H and ¹³C NMR, the precise connectivity and chemical environment of each atom in this compound can be determined. docbrown.infodocbrown.info

The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (ratio of protons), and their coupling patterns (neighboring protons). For this molecule, distinct signals are expected for the bulky tert-butyl groups, the aromatic protons, and the two methylene (B1212753) groups of the propanoic acid chain. The ¹³C NMR spectrum complements this by showing the number of unique carbon environments. docbrown.infomdpi.com Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish direct and long-range correlations between protons and carbons, confirming the complete structural assignment. mdpi.com Furthermore, NMR can be used to study the molecule's conformational preferences in solution by analyzing coupling constants and through experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), which measures through-space interactions between protons. mdpi.comnih.gov

| Atom Type | Position/Group | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|---|

| Aromatic CH | Aromatic C2, C6 | ~7.1-7.2 | d (doublet) | ~121-122 |

| Aromatic CH | Aromatic C4 | ~7.2-7.3 | t (triplet) | ~120-121 |

| Aromatic C | Aromatic C1 | - | - | ~140-141 |

| Aromatic C | Aromatic C3, C5 | - | - | ~150-151 |

| Methylene | -CH₂-Ar | ~2.9-3.0 | t (triplet) | ~35-36 |

| Methylene | -CH₂-COOH | ~2.6-2.7 | t (triplet) | ~30-31 |

| tert-Butyl | -C(CH₃)₃ | ~1.3-1.4 | s (singlet) | ~31-32 |

| tert-Butyl | -C(CH₃)₃ | - | - | ~34-35 |

| Carboxylic Acid | -COOH | ~10-12 | s (singlet, broad) | ~178-180 |

Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions. docbrown.infochemicalbook.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrational Analysis and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. acs.org The FTIR spectrum of this compound is characterized by several key vibrational bands that act as a molecular fingerprint. researchgate.net

The most prominent features are associated with the carboxylic acid group. A very broad absorption band is typically observed in the 3300-2500 cm⁻¹ region, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. orgchemboulder.com Superimposed on this broad band are the sharper C-H stretching vibrations of the alkyl and aromatic groups around 3000-2850 cm⁻¹. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected in the range of 1760-1690 cm⁻¹. orgchemboulder.comacs.org

FTIR is also an invaluable tool for real-time reaction monitoring. researchgate.netyoutube.com For example, in a reaction to esterify the carboxylic acid, one could monitor the disappearance of the broad O-H band and the shift in the C=O stretching frequency to that characteristic of an ester.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 3300 - 2500 | O-H Stretch | Carboxylic Acid (H-bonded) | Strong, Very Broad |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium, Sharp |

| 2960 - 2850 | C-H Stretch | Alkyl (tert-butyl, -CH₂-) | Strong, Sharp |

| 1760 - 1690 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1440 - 1395 | O-H Bend | Carboxylic Acid | Medium |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong |

X-ray Crystallography for Precise Solid-State Molecular Geometry

X-ray crystallography provides the most precise information about the three-dimensional arrangement of atoms in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which bond lengths, bond angles, and intermolecular interactions can be determined with high accuracy.

While a specific crystal structure for this compound is not widely published, extensive studies on other phenylpropanoic acid derivatives provide a strong basis for predicting its solid-state behavior. nih.govresearchgate.net A near-universal structural motif for carboxylic acids in the solid state is the formation of a centrosymmetric dimer. researchgate.net In this arrangement, two molecules are held together by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups, forming a characteristic R²₂(8) ring motif. mdpi.com

Electrochemical Studies for Redox Potentials and Antioxidant Capacity Quantification

No specific studies detailing the electrochemical behavior, redox potentials, or antioxidant capacity of this compound were identified.

Thermal Analysis Techniques for Stability and Degradation Profiles

There are no available TGA data or thermal stability profiles for this compound in the reviewed sources.

No studies utilizing chemiluminescence to evaluate the oxidative stability of this compound were found.

Theoretical and Computational Chemistry Studies on 3 3,5 Di Tert Butylphenyl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties of 3-(3,5-di-tert-butylphenyl)propanoic acid. These calculations can predict molecular geometries, orbital energies, and the energetics of chemical reactions, providing a basis for assessing its reactivity.

Density Functional Theory (DFT) for Hydrogen Atom Transfer Energetics and Radical Stabilization

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. For this compound, DFT calculations are particularly useful in evaluating its potential as an antioxidant. The primary mechanism for many phenolic antioxidants involves the transfer of a hydrogen atom from the hydroxyl group to a free radical.

DFT can be used to calculate the bond dissociation enthalpy (BDE) of the O-H bond in the phenolic group. A lower BDE indicates a greater ease of hydrogen atom abstraction, which is a key factor in antioxidant activity. The stabilization of the resulting phenoxyl radical is also crucial. The bulky tert-butyl groups at the ortho positions to the hydroxyl group can sterically hinder the radical center and also contribute to its electronic stabilization through hyperconjugation.

Hypothetical DFT calculations could yield the following energetic data for the hydrogen atom transfer process:

| Parameter | Calculated Value (kcal/mol) |

| O-H Bond Dissociation Enthalpy (BDE) | 85.3 |

| Radical Stabilization Energy (RSE) | 12.5 |

| Enthalpy of Reaction with a model radical (e.g., •OOH) | -15.8 |

These are hypothetical values for illustrative purposes.

Frontier Molecular Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atom of the hydroxyl group. The energy of the HOMO is indicative of the molecule's ability to donate a hydrogen atom (as a proton and an electron). A higher HOMO energy suggests greater reactivity as a radical scavenger. The LUMO, on the other hand, would likely be distributed over the carboxylic acid group and the phenyl ring. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. chemrxiv.org A large gap implies high stability and low reactivity.

A hypothetical FMO analysis for this compound might produce the following results:

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.1 |

| HOMO-LUMO Gap | 5.1 |

These are hypothetical values for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.

The propanoic acid side chain and the tert-butyl groups can rotate, leading to a variety of possible conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a receptor or an enzyme's active site.

Furthermore, MD simulations can be used to study the intermolecular interactions of this compound. For instance, simulations in a water box can reveal how the molecule is solvated, highlighting the hydrogen bonding interactions of the carboxylic acid and hydroxyl groups with water molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Antioxidant Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net In the context of this compound, a QSAR model could be developed to predict its antioxidant activity based on its molecular descriptors.

To build a QSAR model, a dataset of compounds with known antioxidant activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., HOMO energy, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical equation that relates the descriptors to the activity. researchgate.net

While a specific QSAR model for this compound is not available, a hypothetical model for a class of phenolic antioxidants might look like this:

Antioxidant Activity (log 1/IC50) = 0.25 * (HOMO Energy) - 0.01 * (Molecular Volume) + 0.5 * (LogP) + 2.5

This is a hypothetical equation for illustrative purposes.

Predictive Modeling of Synthetic Pathways and Transformation Mechanisms

Computational chemistry can also be used to predict and analyze potential synthetic routes and reaction mechanisms. For this compound, this could involve exploring different synthetic strategies and evaluating their feasibility based on calculated reaction energies and activation barriers.

Applications and Advanced Materials Science Integration of 3 3,5 Di Tert Butylphenyl Propanoic Acid and Its Derivatives

Role as an Antioxidant in Polymer Science and Engineering

Derivatives of 3-(3,5-di-tert-butylphenyl)propanoic acid are paramount in the polymer industry, where they serve as primary antioxidants. Current time information in Boston, MA, US. Their principal function is to interrupt the free-radical chain reactions that occur during polymer processing and end-use, which are initiated by heat, light, and residual catalysts. The sterically hindered phenolic group is key to this activity, as it can donate a hydrogen atom to reactive radicals, thereby neutralizing them and forming a stable phenoxy radical that does not propagate the degradation chain. partinchem.com

Stabilization of Polyolefins and Engineering Plastics

The most significant application of this compound's derivatives is in the stabilization of polyolefins, such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE). uvabsorber.com These polymers are inherently susceptible to thermal-oxidative degradation during high-temperature processing (extrusion, molding) and over their service life. oecd.orgresearchgate.net Without effective stabilization, this degradation leads to undesirable changes, including discoloration, loss of mechanical strength, and surface cracking.

Pentaerythritol (B129877) tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), a key derivative, is widely used for this purpose. wikipedia.org Its high molecular weight and multiple phenolic groups provide excellent compatibility, low volatility, and superior protection for polyolefins. echemi.comechemi.com It is also utilized in various engineering plastics, including polyamides (PA), polyesters (PET, PBT), and styrenic polymers (ABS, HIPS), to preserve their physical and aesthetic properties during processing and use. partinchem.comchemicalbook.com

Table 1: Application of this compound Derivatives in Various Polymers

| Polymer Type | Derivative Used | Key Benefits |

| Polypropylene (PP) | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | High-temperature processing stability, long-term heat aging resistance. oecd.orgresearchgate.net |

| Polyethylene (PE) | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Good compatibility, low volatility, resistance to extraction. partinchem.com |

| Engineering Plastics (PA, PET, ABS) | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | Prevents thermal degradation, maintains mechanical properties. chemicalbook.com |

| Styrenic Polymers (HIPS, MBS) | Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate) | Color stability, process stabilization. chemicalbook.com |

Impact on Long-Term Thermal and Oxidative Stability of Polymeric Systems

The longevity of a polymeric material is often dictated by its resistance to slow, progressive degradation caused by long-term exposure to heat and oxygen. This is referred to as Long-Term Thermal Stability (LTTS). Derivatives of this compound are crucial for enhancing LTTS. oecd.orgresearchgate.net

Their effectiveness is significantly amplified when used in synergistic combination with secondary antioxidants, such as phosphites and thioesters. echemi.com The primary phenolic antioxidant scavenges free radicals, while the secondary antioxidant decomposes hydroperoxides, which are unstable byproducts of the initial oxidation cycle that can otherwise break down to form new radicals. This dual approach provides comprehensive protection, leaving the phenolic antioxidant largely intact during processing to ensure it remains available for long-term thermal stabilization. oecd.orgresearchgate.net The higher number of phenolic groups in derivatives like pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) directly correlates with better LTTS performance compared to derivatives with fewer active sites. oecd.orgresearchgate.net

Integration into Lubricant and Grease Formulations for Enhanced Oxidative Resistance

The performance of industrial and automotive lubricants and greases is critically dependent on their oxidative stability. High operating temperatures, aeration, and contact with metal surfaces can accelerate the oxidation of lubricant base oils, leading to the formation of sludge, varnish, and corrosive acids. This degradation increases viscosity and diminishes the lubricant's ability to protect machinery.

Esters derived from this compound are incorporated into these formulations to function as powerful antioxidants. wikipedia.orgvinatiorganics.com These additives effectively quench radicals and decompose peroxides, thereby extending the operational life of the lubricant and protecting equipment from wear and corrosion. vinatiorganics.com

Research has focused on creating advanced antioxidant structures, such as dendrons featuring 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic ester chain ends. These novel molecules have demonstrated enhanced thermal stability and better solubility in hydrocarbon base oils when compared to some conventional commercial antioxidants. nih.gov Several commercial lubricant additives are based on this core chemical structure, highlighting its importance in the field.

Table 2: Comparison of Antioxidant Performance in Lubricants

| Antioxidant Type | Base Oil | Key Finding | Reference |

| Dendrons with 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic ester ends | Hydrocarbon oils | Enhanced thermal stability and good solubility compared to commercial antioxidants. | nih.gov |

| Ester-phenolic compounds | Mineral oils | Decreased volatility and improved thermal stability. | vinatiorganics.com |

| Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | Rapeseed oils | Improved Oxidation Induction Time (OIT) values and antioxidation performance. | vinatiorganics.com |

Use in Functional Coatings and Other Advanced Material Systems

The protective and aesthetic qualities of coatings, paints, and varnishes can be compromised by oxidative degradation triggered by UV light, heat, and environmental pollutants. This degradation can manifest as discoloration (yellowing), loss of gloss, and cracking, ultimately leading to coating failure.

To counteract this, hindered phenolic antioxidants derived from this compound are used as stabilizers in coating formulations. vinatiorganics.com Derivatives such as pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) and other liquid hindered phenols are added to protect the polymer binder in the coating from oxidative damage. partinchem.com This helps the coated surface retain its original appearance and structural integrity over time. These antioxidants are also employed in adhesives and sealants to prevent thermal degradation during application and to ensure long-term bond strength and flexibility. researchgate.netvinatiorganics.com

Biorelevant Applications: Role as a Biomarker for Antioxidant Exposure

Beyond its industrial applications, this compound itself has emerged as a significant molecule in the field of human biomonitoring. The widespread use of its complex ester derivatives in consumer products, such as food packaging and plastics, has led to prevalent human exposure.

Metabolism studies have shown that when humans are exposed to larger antioxidants like tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), the parent compounds are not typically detected in urine. Instead, the body metabolizes these larger molecules, breaking them down into smaller components. Research has identified 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (also known as fenozan acid) as a key urinary metabolite. partinchem.com

Consequently, the detection of this acid in human urine serves as a reliable biomarker for exposure to a range of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate-type antioxidants. Studies have found this biomarker to be present in a high percentage of the population, with one study detecting it in 98% of human urine samples after hydrolysis, indicating that human exposure to this class of antioxidants is widespread.

Future Research Trajectories and Emerging Paradigms

Development of Novel and Highly Efficient Catalytic Systems for Synthesis

The synthesis of derivatives of 3-(3,5-Di-tert-butylphenyl)propanoic acid, particularly its esters which are precursors to widely used phenolic antioxidants, traditionally relies on basic catalysts. chemicalbook.comgoogle.com For instance, the production of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, a key intermediate, can achieve yields of up to 98% using potassium or sodium hydroxides. chemicalbook.com Subsequent transesterification reactions with polyatomic alcohols like pentaerythritol (B129877) to create high-performance antioxidants may employ organotin compounds or other basic catalysts. google.com

However, the future of chemical synthesis lies in the development of greener, more efficient, and highly selective catalytic systems. Research is anticipated to move beyond conventional methods to explore novel catalytic paradigms. Key areas for future investigation include:

Enzymatic Catalysis: Utilizing lipases and other enzymes for esterification and transesterification reactions could offer high selectivity under mild conditions, reducing energy consumption and minimizing byproduct formation.

Heterogeneous Catalysis: The design of solid acid or base catalysts could simplify product purification, enable catalyst recycling, and lead to the development of continuous flow processes, enhancing industrial efficiency and sustainability.

Photocatalysis and Electrocatalysis: These emerging fields could provide novel synthetic routes that operate at ambient temperature and pressure, driven by light or electricity, representing a significant leap in green chemistry principles.

Table 1: Comparison of Catalytic Systems for Synthesis of Related Propanoic Acid Derivatives

| Catalyst Type | Examples | Process | Advantages | Future Research Goal |

|---|---|---|---|---|

| Homogeneous Base | NaOH, KOH, Organotin compounds | Esterification / Transesterification | High yields, well-established | Development of recyclable or less toxic alternatives |

| Enzymatic | Lipases (speculative) | Esterification | High selectivity, mild conditions, biodegradable | Screening and engineering of enzymes for specific substrates |

| Heterogeneous | Solid Acids/Bases (speculative) | Continuous Flow Synthesis | Catalyst recyclability, simplified purification | Design of robust and highly active solid catalysts |

| Photocatalysis | (speculative) | Light-driven synthesis | Use of renewable energy, ambient conditions | Discovery of catalysts for C-H activation or carboxylation |

Exploration of Multifunctional Derivatives with Synergistic Properties

The core value of this compound lies in the sterically hindered phenyl group, a motif central to many phenolic antioxidants. chemicalbook.com The propanoic acid moiety provides a versatile chemical handle for creating derivatives with tailored properties. Research has already demonstrated the potential for creating bifunctional molecules that act as both an antioxidant and a lubricant by modifying the corresponding hydroxylated esters. chemicalbook.comchemicalbook.com

Future research will focus on the rational design of multifunctional derivatives where synergistic effects lead to enhanced performance. By esterifying or creating amides of the propanoic acid with other functional molecules, a new generation of high-performance additives can be developed.

Potential synergistic functionalities to be explored include:

Antioxidant + UV Stabilizer: Combining the radical scavenging ability of the phenolic group with moieties that absorb or quench UV radiation.

Antioxidant + Flame Retardant: Incorporating phosphorus or bromine-containing groups to impart flame retardancy alongside oxidative stability.

Antioxidant + Antimicrobial Agent: Linking the core structure to known antimicrobial compounds for applications in food packaging or medical devices.

Table 2: Potential Multifunctional Derivatives and Synergistic Applications

| Derivative Class | Second Functionality | Potential Synergistic Property | Target Application |

|---|---|---|---|

| Functional Esters | Long-chain Alcohols | Lubricity | High-performance lubricating oils chemicalbook.comchemicalbook.com |

| Phosphorus Esters | Phosphates/Phosphonates | Flame Retardancy | Fire-resistant polymers and electronics |

| Benzotriazole Esters | UV Absorber | UV Stability | Weather-resistant coatings and plastics |

| Quaternary Amine Amides | Antimicrobial Group | Biostability | Active packaging, medical polymers |

Deeper Understanding of Environmental Fate and Ecotransformation Mechanisms

Significant research has been conducted on the environmental fate of esters of the related compound, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, which are used commercially as antioxidants. oecd.org Studies show that these esters can biodegrade to form the stable metabolite 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (also known as fenozan acid). oecd.orgnih.gov This metabolite is noted for its persistence, as it was not readily biodegraded in further testing. oecd.org Due to its low water solubility, it has a tendency to partition to sediment and soil if released into the environment. canada.ca The detection of this acid in human urine highlights its role as a biomarker of exposure to this class of antioxidants. nih.gov

Future research must address several knowledge gaps:

Baseline Data: The environmental fate and ecotoxicity of this compound itself, which lacks the 4-hydroxy group, is not well-documented and requires comprehensive investigation.

Metabolite Ecotoxicity: As recommended by environmental assessments, further testing on the toxicity of the persistent 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid metabolite on sediment-dwelling organisms is needed. oecd.org

Ecotransformation Pathways: Elucidating the precise biotic and abiotic degradation pathways for both the parent compound and its derivatives is crucial for accurate environmental risk assessment. This includes studying photodegradation, hydrolysis, and microbial metabolism.

Table 3: Environmental Profile of the Related Metabolite, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid

| Property | Finding | Implication | Source |

|---|---|---|---|

| Biodegradation | Not readily biodegradable; stable metabolite of larger esters. | Potential for environmental persistence. | oecd.org |

| Mobility | Low water solubility; tendency to partition to soil and sediment. | Accumulation in environmental sinks is likely. | canada.ca |

| Bioaccumulation | Detected in human urine as a biomarker of exposure. | Indicates uptake and metabolism in organisms. | nih.gov |

| Further Work | Recommended assessment of aquatic hazard and sediment toxicity. | Current data is insufficient for a full risk profile. | oecd.org |

Advanced In Silico Approaches for De Novo Design and Optimization

Computational chemistry is a powerful tool for accelerating the design and optimization of new molecules. For derivatives of the 3,5-di-tert-butylphenyl scaffold, in silico methods are already being used to predict properties and guide synthesis. Quantum-chemical calculations, for example, have been employed to determine bond dissociation energies of the phenolic O-H bond, which is a key parameter for predicting antioxidant efficacy. researchgate.net

The next research paradigm will involve the extensive use of advanced computational approaches for the de novo design of novel derivatives with optimized, multi-objective properties. This will allow researchers to screen vast virtual libraries of compounds before committing to costly and time-consuming laboratory synthesis.

Key in silico approaches include:

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate molecular structure with properties like antioxidant activity, biodegradability, and toxicity.

Molecular Docking: Simulating the interaction of derivatives with biological targets, relevant for designing molecules with specific biological activities, as has been explored for related structures. researchgate.net

Molecular Dynamics (MD) Simulations: Investigating the behavior of these molecules within material matrices (e.g., polymers, lipid membranes) to predict their compatibility, mobility, and stabilizing effects. mdpi.com

ADMET Prediction: Forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new derivatives to identify and eliminate potentially harmful candidates early in the design process.

Table 4: Application of In Silico Methods for Derivative Design

| Method | Objective | Predicted Property | Benefit |

|---|---|---|---|

| Quantum Chemistry | Predict antioxidant efficacy | O-H Bond Dissociation Energy | Rank potential antioxidants researchgate.net |

| QSAR | Correlate structure and function | Toxicity, Biodegradability | Design environmentally benign molecules |

| Molecular Docking | Identify biological interactions | Binding Affinity | Design for bio-applications (e.g., enzyme inhibitors) researchgate.net |

| ADMET Prediction | Assess toxicological profile | Human/Eco-toxicity | Prioritize synthesis of safer chemicals |

Integration into Smart and Responsive Material Platforms

While derivatives of this compound are primarily used as passive stabilizers in materials, a significant future opportunity lies in their integration into "smart" or "responsive" platforms. These are advanced materials that can react to an external stimulus (e.g., light, heat, pH, oxidative stress) in a controlled and predictable manner.

The carboxylic acid group of this compound is an ideal anchor point for covalently grafting the molecule onto a polymer backbone or nanoparticle surface. This opens the door to creating materials with built-in, responsive functionalities.

Future research trajectories in this area could include:

Self-Protecting Polymers: Designing polymers where the antioxidant moiety is tethered via a stimulus-labile linker. Upon exposure to triggers like heat or UV light that initiate degradation, the linker would cleave, releasing the protective agent precisely when and where it is needed.

Redox-Responsive Surfaces: Creating coatings where the oxidation state of the phenolic group (or a related functional group) alters the surface properties, such as wettability or adhesion.

Sensor Development: Incorporating the molecule into sensor arrays where its interaction with specific analytes or its response to oxidative environments generates a detectable signal (e.g., colorimetric or fluorescent).

Responsive Drug Delivery: Using the molecule as part of a larger carrier system where a change in the local redox environment could trigger the release of a therapeutic agent.

This evolution from a passive additive to an active, integrated component represents a paradigm shift that could lead to more durable, efficient, and intelligent materials.

Q & A

Q. What are the standard spectroscopic techniques for characterizing 3-(3,5-Di-tert-butylphenyl)propanoic acid, and how are they applied?

Methodological Answer: Characterization typically involves 1H-NMR and 13C-NMR to confirm the structure, particularly the tert-butyl groups (δ ~1.3 ppm for nine equivalent protons) and the carboxylic acid proton (δ ~12 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) or electron impact (EI) is used to verify molecular weight (278.39 g/mol). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%). Suppliers like SynThink provide CoA with these data .

Q. How can researchers determine the dissociation constant (pKa) of this compound?

Methodological Answer: Use potentiometric titration in aqueous or mixed solvent systems. The tert-butyl groups may slightly lower acidity compared to unsubstituted analogs due to steric hindrance. For reference, 3-(4-Chlorophenyl)propanoic acid has pKa = 4.61, while this compound is expected to have a higher pKa (~4.8–5.0) based on substituent effects .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer: A two-step synthesis:

- Friedel-Crafts alkylation : React 3,5-di-tert-butylphenol with acrylic acid in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the propanoic acid derivative.

- Hydrolysis : If an ester intermediate is used (e.g., ethyl ester), saponification with NaOH yields the carboxylic acid. Purity is confirmed via recrystallization in ethanol/water .

Advanced Research Questions

Q. How do the tert-butyl substituents influence the antioxidant activity of this compound in radical scavenging assays?

Methodological Answer: The tert-butyl groups enhance steric protection of the phenolic hydroxyl, reducing oxidation rates while maintaining radical stabilization. Evaluate using DPPH (2,2-diphenyl-1-picrylhydrazyl) or ORAC (Oxygen Radical Absorbance Capacity) assays. Compare with analogs lacking tert-butyl groups to isolate steric effects. The compound’s logP (~4.5) also affects membrane permeability in cellular assays .

Q. What in vitro models are suitable for studying the metabolic fate of this compound in human microbiota?

Methodological Answer: Use colonic fermentation models with fecal inoculum under anaerobic conditions. Monitor metabolites via LC-MS/MS over 24–48 hours. Key pathways may include β-oxidation (yielding benzoic acid derivatives) or dehydroxylation. Reference the protocol from red onion flavonol metabolism studies, where similar propanoic acid derivatives were tracked .

Q. How can computational methods predict the reactivity of this compound in catalytic reactions?

Methodological Answer: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. The tert-butyl groups increase steric bulk, reducing accessibility to the carboxylic acid in reactions like amidation. Compare with experimental kinetic data from amide synthesis (e.g., using EDC/NHS coupling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.